molecular formula C15H18N4O2S B2792009 methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate CAS No. 923139-18-8

methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate

Cat. No. B2792009
CAS RN: 923139-18-8
M. Wt: 318.4
InChI Key: MWUUERVWGZFRTN-UHFFFAOYSA-N
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Description

“Methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a triazole ring, which is another type of five-membered ring with three nitrogen atoms. The presence of these rings, along with the sulfur atom (thio) and the ester group (butanoate), contribute to the complexity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various bacteria and fungi, making them valuable in the development of new antimicrobial agents . The presence of the imidazole ring is crucial for the interaction with microbial enzymes, leading to the inhibition of microbial growth.

Antitubercular Agents

Compounds containing the imidazole moiety have shown promising results as antitubercular agents. They are capable of inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). This is particularly important given the rise of antibiotic-resistant strains of TB .

Anticancer Research

Imidazole derivatives are also being explored for their potential use in cancer therapy. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells makes them candidates for anticancer drugs. Research is ongoing to understand their mechanisms of action and to develop compounds with higher efficacy and lower toxicity .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives make them useful in the treatment of inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of inflammatory conditions .

Antiviral Applications

Imidazole-containing compounds have been identified as potential antiviral agents. They can inhibit the replication of viruses by interfering with viral enzymes or blocking the viral entry into host cells. This area of research is particularly relevant in the context of emerging viral diseases .

Enzyme Inhibition

Imidazole derivatives can act as enzyme inhibitors, making them useful tools in biochemical research. They can be used to study enzyme mechanisms and to develop inhibitors that can regulate enzymatic activity in various biological processes .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential uses, particularly in the field of medicine given the known properties of imidazole-containing compounds .

properties

IUPAC Name

methyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-3-12(13(20)21-2)22-15-17-16-14-18(9-10-19(14)15)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUUERVWGZFRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C2N1CCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate

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